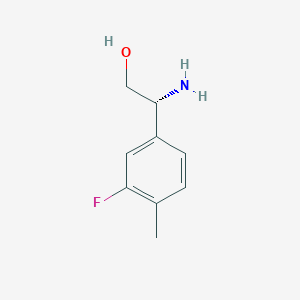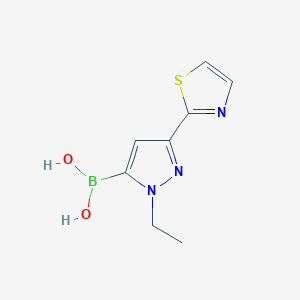![molecular formula C11H20Cl2N4 B13557955 1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride is a chemical compound with a unique structure that includes a pyrazole ring and a piperazine ring.
Méthodes De Préparation
The synthesis of 1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride typically involves multiple steps, including nucleophilic substitution and cyclization reactions. One method involves using 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials. The reaction proceeds under acid catalysis to form the desired product . This method is advantageous for industrial production due to its simplicity, safety, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(1-methylcyclopropyl)piperazine dihydrochloride: This compound shares a similar piperazine ring but lacks the pyrazole moiety.
1-(2,3,4-trimethoxybenzyl)piperazine:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H20Cl2N4 |
|---|---|
Poids moléculaire |
279.21 g/mol |
Nom IUPAC |
1-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazine;dihydrochloride |
InChI |
InChI=1S/C11H18N4.2ClH/c1-11(2-3-11)9-8-10(14-13-9)15-6-4-12-5-7-15;;/h8,12H,2-7H2,1H3,(H,13,14);2*1H |
Clé InChI |
DYLVPLQZBZTZDR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2=CC(=NN2)N3CCNCC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bicyclo[3.1.0]hexanylmethanamine](/img/structure/B13557872.png)

![7-tert-butoxycarbonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13557877.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13557883.png)
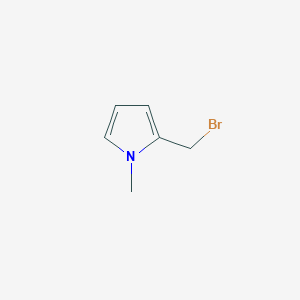
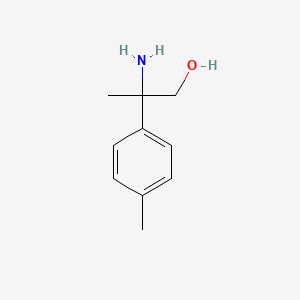
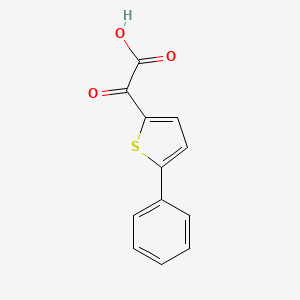
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylicacid](/img/structure/B13557919.png)
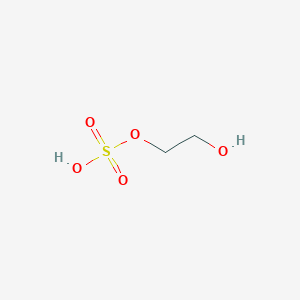
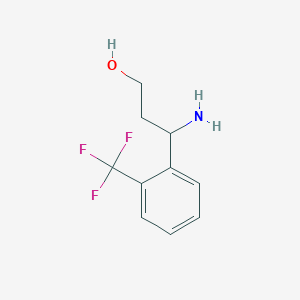
![tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate](/img/structure/B13557941.png)
![2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)
